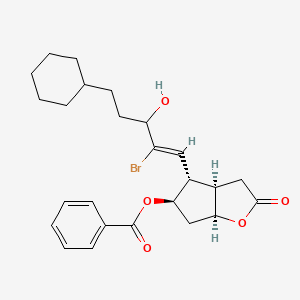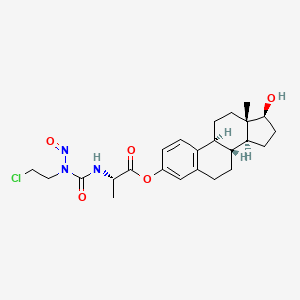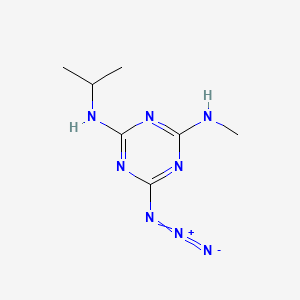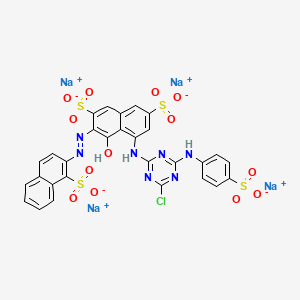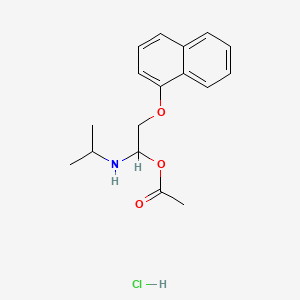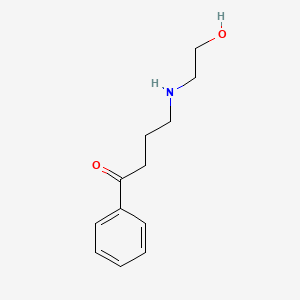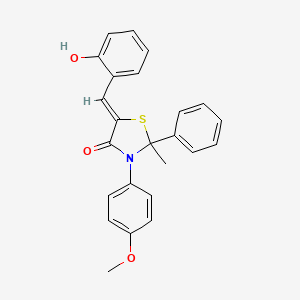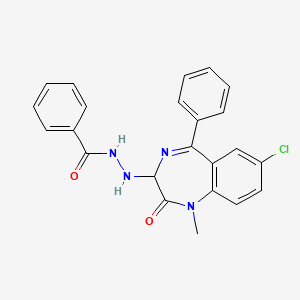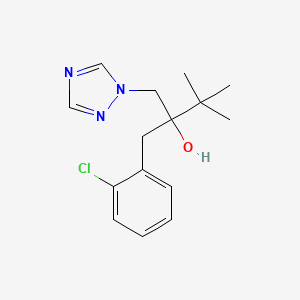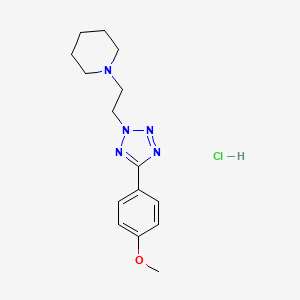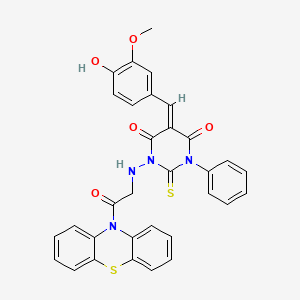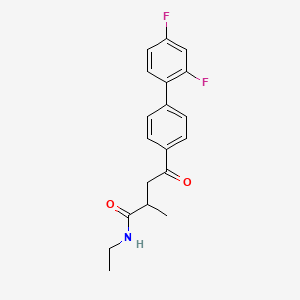
(+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound characterized by its unique biphenyl structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from biphenyl derivatives One common method includes the reaction of biphenyl with fluorinating agents to introduce the difluoro groupsThe gamma-oxo group is usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the gamma-oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Applications De Recherche Scientifique
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mécanisme D'action
The mechanism of action of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A biphenyl derivative with amino groups.
2,2’-Diamino-4,4’-dimethyl-6,6’-dibromo-1,1’-biphenyl: A brominated biphenyl derivative.
Uniqueness
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its difluoro groups and gamma-oxo functionality, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
161692-83-7 |
|---|---|
Formule moléculaire |
C19H19F2NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-N-ethyl-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C19H19F2NO2/c1-3-22-19(24)12(2)10-18(23)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
Clé InChI |
GJKJZZUIATUTOD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


